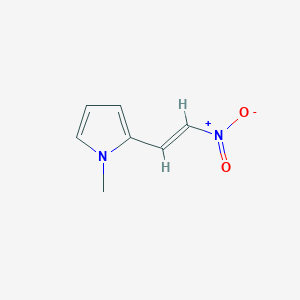

1-Methyl-2-(2-nitrovinyl)-1h-pyrrole

描述

Significance of Pyrrole (B145914) Scaffolds in Synthetic Chemistry

The pyrrole ring is a fundamental five-membered nitrogen-containing heterocycle that is considered a "privileged scaffold" in medicinal and materials chemistry. nih.gov Its prevalence in a vast array of biologically active natural products underscores its significance. thieme-connect.com For instance, the pyrrole core is the central building block of the porphyrin ring in essential biomolecules like heme and chlorophyll. nih.govthieme-connect.com This structural motif is also found in numerous pharmaceuticals, agrochemicals, and other functional materials. tandfonline.compensoft.net

In the realm of drug discovery, pyrrole derivatives exhibit a wide spectrum of pharmacological activities. researchgate.net The versatility of the pyrrole skeleton allows for the creation of large libraries of compounds for screening, making it a key target for synthetic chemists. researchgate.net Beyond its biological importance, the pyrrole unit is also integral to the development of organic materials, including conductive polymers and dyes. pensoft.net The electron-rich nature of the pyrrole ring makes it susceptible to electrophilic substitution, yet modern synthetic methods have enabled a wide variety of functionalizations at nearly every position on the ring. nih.govnih.gov The continuous development of novel and efficient methods for synthesizing functionalized pyrroles remains an active and important area of research. tandfonline.comnih.gov

The Nitrovinyl Moiety as a Versatile Functional Group

The nitrovinyl group is a powerful and versatile functional group in organic synthesis, primarily due to the strong electron-withdrawing nature of the nitro group. This property renders the double bond of the vinyl moiety electron-deficient, making it an excellent Michael acceptor for a wide range of nucleophiles. acs.orgmsu.edu This reactivity allows for the facile formation of new carbon-carbon and carbon-heteroatom bonds, providing a straightforward route to elaborate molecular structures. acs.orgacs.orgnih.govresearchgate.net

Furthermore, the synthetic utility of the nitro group extends beyond its role as an activating group. The nitro group itself can be converted into a variety of other important functional groups. alfa-chemistry.commdma.chorganic-chemistry.org One of the most significant transformations is its reduction to a primary amine, which opens up pathways to amino acids, amides, and other nitrogen-containing compounds. psu.edu Another key transformation is the Nef reaction, where the nitronate salt (formed by deprotonation of the carbon alpha to the nitro group) is hydrolyzed under acidic or oxidative conditions to yield a carbonyl compound (an aldehyde or ketone). alfa-chemistry.commdma.chorganic-chemistry.orgwikipedia.orgslideshare.net This dual reactivity—acting as a potent Michael acceptor and a precursor to other functionalities—cements the nitrovinyl moiety's status as a valuable synthetic tool.

Historical Context of Related Pyrrole Functionalization Research

The study of pyrrole chemistry has a rich history, with early foundational work focusing on classical condensation reactions to construct the heterocyclic ring itself. Seminal methods like the Paal-Knorr synthesis, first reported in 1884, which involves the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849), provided the initial access to this important class of heterocycles. wikipedia.orgyoutube.comrgmcet.edu.inresearchgate.netresearchgate.net Similarly, the Hantzsch pyrrole synthesis, which utilizes the reaction of a β-ketoester with ammonia and an α-haloketone, became another cornerstone in the field. thieme-connect.comresearchgate.netwikipedia.orgcdnsciencepub.comyoutube.com

Historically, the functionalization of the pre-formed pyrrole ring was dominated by electrophilic substitution reactions, owing to the electron-rich character of the heterocycle. nih.gov However, these classical approaches often lacked regiocontrol and were limited by the stability of substrates under harsh reaction conditions. tandfonline.comresearchgate.net Over the decades, and particularly in recent years, the field has evolved significantly with the advent of modern synthetic methodologies. The development of transition metal-catalyzed cross-coupling and C–H activation reactions has revolutionized the ability of chemists to selectively and efficiently functionalize the pyrrole scaffold. rsc.orgacs.orgchemistryviews.orgtohoku.ac.jp These advanced techniques, often employing catalysts based on palladium, rhodium, or ruthenium, allow for the introduction of a wide array of substituents at specific positions, which was previously difficult to achieve. rsc.orgchemistryviews.orgtohoku.ac.jp The synthesis of compounds like 1-Methyl-2-(2-nitrovinyl)-1H-pyrrole, which relies on the controlled condensation and subsequent functionalization, is a direct beneficiary of this long history of methodological development. Reviews of the field by researchers such as Baltazzi (1963), Casiraghi and Rassu (1995), and Banwell (2006) mark key milestones in the chronicle of this ongoing research effort. nih.gov

Table 2: Mentioned Chemical Compounds

| Compound Name | IUPAC Name | Molecular Formula |

|---|---|---|

| This compound | 1-Methyl-2-(2-nitroethenyl)-1H-pyrrole | C₇H₈N₂O₂ |

| Pyrrole | 1H-Pyrrole | C₄H₅N |

| 1-Methylpyrrole (B46729) | 1-Methyl-1H-pyrrole | C₅H₇N |

| 1-Methyl-2-pyrrolecarboxaldehyde | 1-Methyl-1H-pyrrole-2-carbaldehyde | C₆H₇NO |

| Nitromethane | Nitromethane | CH₃NO₂ |

| Heme | (Protoporphyrinato)iron(II) | C₃₄H₃₂FeN₄O₄ |

Structure

3D Structure

属性

IUPAC Name |

1-methyl-2-[(E)-2-nitroethenyl]pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-8-5-2-3-7(8)4-6-9(10)11/h2-6H,1H3/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHVYARKRYOUKFA-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C=C[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=CC=C1/C=C/[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3156-50-1 | |

| Record name | 3156-50-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106284 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthetic Methodologies for 1 Methyl 2 2 Nitrovinyl 1h Pyrrole

Classical Approaches to Pyrrole (B145914) Functionalization

Classical methods for the synthesis of 2-substituted pyrroles, including 1-Methyl-2-(2-nitrovinyl)-1h-pyrrole, often exploit the electron-rich nature of the pyrrole ring, which makes it susceptible to electrophilic substitution. These strategies include direct condensation with electrophiles, Friedel-Crafts type reactions, and multi-step sequences involving the Henry reaction.

The reaction between a pyrrole derivative and a nitroalkene, such as nitroethene, is a direct approach to forming the C-C bond necessary for the nitrovinyl side chain. This reaction can be viewed as a conjugate addition or Michael addition, where the electron-rich pyrrole acts as a nucleophile. While some methods proceed without a catalyst, the use of acid catalysts can promote the reaction, although care must be taken as pyrroles are known to be sensitive to strong acids, which can lead to polymerization. stackexchange.com Organocatalytic methods using Brønsted acid cocatalysts have been developed to facilitate these transformations under milder conditions. princeton.edu

The choice of catalyst is critical in the synthesis of substituted pyrroles to ensure high yield and selectivity. In the context of reacting pyrroles with α,β-unsaturated aldehydes, which are precursors in related syntheses, chiral imidazolidinone catalysts in combination with Brønsted acids like trifluoroacetic acid (TFA) have proven effective. princeton.edu For instance, the reaction of N-methyl pyrrole with cinnamaldehyde, catalyzed by an imidazolidinone catalyst and TFA, proceeds efficiently. princeton.edu While this specific example involves an unsaturated aldehyde rather than a nitroalkene, the principle of LUMO-lowering activation by the catalyst is applicable. princeton.edu Other studies have explored different catalysts for related pyrrole functionalization. researchgate.net

Below is a table summarizing the effect of different acid co-catalysts on a related Friedel-Crafts alkylation reaction, demonstrating the importance of catalyst system optimization.

| Entry | Acid Co-Catalyst (20 mol%) | Yield (%) |

| 1 | TFA | 81 |

| 2 | HClO₄ | 79 |

| 3 | TsOH | 78 |

| 4 | HBF₄ | 75 |

| Table based on data for the reaction of N-methyl pyrrole with cinnamaldehyde. princeton.edu |

The solvent can significantly influence the outcome of pyrrole functionalization reactions. Research has shown that both polar and non-polar solvents can be utilized. In some cases, solvent-free conditions are highly effective, where an excess of the pyrrole reactant also serves as the reaction medium. nih.gov This approach is considered a green chemistry method as it reduces solvent waste. researchgate.net In other protocols, solvents such as ethanol (B145695), methanol, or a mixture of ethanol and water are used, with the choice impacting the final product yield. researchgate.net For the organocatalytic alkylation of N-methyl pyrrole with α,β-unsaturated aldehydes, solvents like CH₂Cl₂ and THF have been employed. princeton.edu

The following table illustrates the impact of the solvent system on the yield of a related pyrrole synthesis.

| Entry | Solvent | Catalyst | Yield (%) |

| 1 | MeOH | Citric Acid | 81 |

| 2 | EtOH | Citric Acid | 85 |

| 3 | H₂O | Citric Acid | 62 |

| 4 | EtOH/H₂O | N(Et)₃ | 31 |

| Table based on data for the synthesis of a pyrrol-2-one derivative. researchgate.net |

Temperature and reaction time are crucial parameters that must be optimized to achieve high conversion and yield while minimizing side reactions. For the conjugate addition of pyrroles to nitroolefins, reactions can often be conducted at room temperature, with reaction times extending from 25 to 30 hours to ensure completion. nih.gov However, for less reactive substrates, such as certain N-substituted pyrroles, harsher conditions may be necessary. This can include heating to temperatures as high as 150–200 °C, sometimes under microwave irradiation, for 15 to 24 hours. nih.gov For the organocatalyzed Friedel-Crafts alkylation of N-methyl pyrrole with various unsaturated aldehydes, reactions are typically run at room temperature for several hours. princeton.edu

| Substrate (R,β-Unsaturated Aldehyde) | Temperature (°C) | Time (h) | Yield (%) |

| Crotonaldehyde | 23 | 5 | 81 |

| Cinnamaldehyde | 23 | 6 | 81 |

| (E)-3-(4-Nitrophenyl)acrylaldehyde | 23 | 12 | 79 |

| (E)-3-(4-Methoxyphenyl)acrylaldehyde | 23 | 12 | 79 |

| Table based on data for the organocatalyzed Friedel-Crafts alkylation of N-methyl pyrrole. princeton.edu |

The Friedel-Crafts alkylation is a powerful method for C-C bond formation. researchgate.net While classical Friedel-Crafts reactions on pyrrole using strong Lewis acids like aluminum chloride are often problematic due to polymerisation, modern catalytic systems have enabled this transformation. stackexchange.com The reaction involves the alkylation of the pyrrole ring with a nitroalkene. Asymmetric Friedel-Crafts alkylation of pyrrole with nitroalkenes has been successfully achieved using chiral catalysts, such as a copper complex with a Schiff base ligand, affording the alkylated pyrrole products in high enantioselectivity. stackexchange.com This method directly introduces the 2-nitroalkyl side chain, which can be a precursor to the 2-nitrovinyl group via an elimination step. Another approach utilizes deep eutectic solvents (DES) as catalysts, such as a choline (B1196258) chloride-zinc chloride mixture, providing a greener, solvent-free method for the alkylation of pyrrole with β-nitrostyrenes. researchgate.net

The Henry reaction, also known as the nitroaldol reaction, is a classic base-catalyzed C-C bond-forming reaction between a nitroalkane and a carbonyl compound (an aldehyde or ketone). wikipedia.orgorganic-chemistry.org This strategy can be adapted to synthesize this compound in a two-step sequence.

First, 1-methylpyrrole (B46729) is formylated at the 2-position to produce 1-methylpyrrole-2-carboxaldehyde (B72296). This is commonly achieved through the Vilsmeier-Haack reaction, which uses a complex of phosphorus oxychloride and dimethylformamide. orgsyn.org

In the second step, the resulting 1-methylpyrrole-2-carboxaldehyde undergoes a Henry reaction with a nitroalkane, such as nitromethane, in the presence of a base. youtube.com This forms a β-nitro alcohol intermediate. Subsequent dehydration of this intermediate, which often occurs readily, yields the final product, this compound. wikipedia.orgorganic-chemistry.orgyoutube.com The versatility of the Henry reaction allows for the synthesis of various β-nitro alcohols, which are valuable intermediates in organic synthesis. youtube.com

Acid-Catalyzed Condensation Reactions with Nitroethene

Advanced Synthetic Routes to this compound and its Analogues

Modern synthetic chemistry offers several powerful pathways for the construction of highly functionalized heterocyclic systems. For compounds like this compound, these routes often involve the strategic formation of carbon-carbon bonds on a pre-existing pyrrole core.

Multi-component reactions (MCRs) represent a highly efficient strategy for the synthesis of complex molecules, including pyrrole derivatives, by combining three or more reactants in a single step. rsc.orgrsc.org These reactions are prized for their atom economy and ability to generate molecular diversity. While a direct one-pot synthesis of this compound via an MCR is not commonly reported, MCRs are instrumental in creating the substituted pyrrole precursors required for subsequent transformations.

For instance, a three-component reaction involving pyrrole, an arylglyoxal derivative, and Meldrum's acid in water can produce highly functionalized pyrrole adducts under catalyst-free conditions. These adducts can then serve as versatile intermediates. Another approach involves the reaction of an alkyne, an isocyanide, and an acid, which can be activated by triphenylphosphine (B44618) to generate tetrasubstituted aminofuran or pyrrole derivatives. mdpi.com Such strategies highlight the potential of MCRs to rapidly build the core structure, which can then be further modified to install the nitrovinyl group.

Table 1: Examples of Multi-Component Reactions for Pyrrole Synthesis This table is representative of MCR strategies for pyrrole derivatization, which can be adapted to create precursors for the target compound.

| Reactants | Key Features | Product Type | Reference |

|---|---|---|---|

| Pyrrole, Arylglyoxal, Meldrum's Acid | Catalyst-free, occurs in water, high yield. | 5-(2-oxo-2-aryl-1-(1H-pyrrol-2-yl)ethyl)-2,2-dimethyl-1,3-dioxane-4,6-dione derivatives. | |

| Acetylenedicarboxylate, Diacetyl, Ammonium Acetate | Hantzsch-type 3-component reaction (3CR). | 2,3-dimethyl-4,5-dialkoxy-carbonyl substituted pyrrole. | mdpi.com |

| 2-Aminobenzophenone, Acid, Aldehyde, Isocyanide | Ugi 4-component reaction (U-4CR). | Pentasubstituted pyrrole derivatives after subsequent ring closure. | mdpi.com |

The most direct and widely employed method for synthesizing 2-substituted pyrroles with a nitroalkyl side chain is the conjugate addition, or Michael addition, of the pyrrole nucleus to a nitroalkene. numberanalytics.com This reaction is a type of Friedel-Crafts alkylation. For the synthesis of the precursor to this compound, 1-methylpyrrole acts as the nucleophile, attacking the electron-deficient β-carbon of a nitroalkene.

A catalyst-free conjugate addition of pyrroles to β-fluoro-β-nitrostyrenes has been demonstrated to proceed efficiently under solvent-free conditions, yielding 2-(2-fluoro-2-nitro-1-arylethyl)-1H-pyrroles. nih.gov Subsequent elimination of the activating group (like the fluoro group and then nitrous acid, or directly from a hydroxyl group in a Henry reaction product) generates the desired 2-nitrovinyl moiety. The reaction of 1-methyl-1H-pyrrole with nitrostyrene (B7858105) derivatives has been shown to produce analogues like 2-(1-(4-Chlorophenyl)-2-nitrovinyl)-1-methyl-1H-pyrrole. nih.gov

The Michael addition of pyrroles to nitroalkenes is a versatile reaction, accommodating a range of substrates. researchgate.net The pyrrole component can be N-substituted with alkyl or aryl groups. However, the reactivity can be influenced by the nature of the N-substituent. For example, the reaction of 1-methyl-1H-pyrrole with β-fluoro-β-nitrostyrene proceeds with good yield, whereas N-phenyl or N-(p-tolyl) pyrroles can show lower reactivity. nih.gov

The nitroalkene component can also be varied, with aryl, alkyl, and heteroaryl groups at the β-position being well-tolerated. atauni.edu.trorganic-chemistry.org The reaction generally proceeds smoothly with β-aryl nitroalkenes (nitrostyrenes). However, limitations can arise. Steric hindrance on either the pyrrole or the nitroalkene can reduce reaction rates and yields. Furthermore, in some cases, the formation of β-substituted regioisomers can occur, although the α-substituted product is typically favored. nih.gov

Table 2: Substrate Scope in the Conjugate Addition of N-Methylpyrrole to Nitroalkenes This table illustrates the versatility and limitations of the Michael addition for synthesizing precursors to nitrovinylpyrroles, based on analogous reactions.

| Pyrrole Derivative | Nitroalkene | Conditions | Yield | Comments | Reference |

|---|---|---|---|---|---|

| 1-Methyl-1H-pyrrole | β-Fluoro-β-nitrostyrene | 150 °C, neat | 76% | Formation of 13% β-substituted regioisomer observed. | nih.gov |

| 1-Phenyl-1H-pyrrole | β-Fluoro-β-nitrostyrene | 150 °C, neat | 28% | Poor reactivity noted. | nih.gov |

| 1-(p-Tolyl)-1H-pyrrole | β-Fluoro-β-nitrostyrene | 150 °C, neat | 51% | Better reactivity than N-phenylpyrrole. | nih.gov |

| Pyrrole | Various β-aryl nitroalkenes | CuBr₂ / Chiral Ligand, RT | Up to 94% | Asymmetric alkylation, broad scope for nitroalkenes. | atauni.edu.tr |

When the conjugate addition of a pyrrole to a substituted nitroalkene creates a new stereocenter, controlling the stereochemical outcome is a significant challenge. The initial Michael adduct exists as a pair of enantiomers, and if a second stereocenter is present, diastereomers will be formed. The diastereoselectivity of the reaction can be influenced by several factors, including the catalyst, solvent, and temperature.

In many organocatalyzed additions of aldehydes to nitroolefins, syn-configured products are predominantly formed. researchgate.net However, achieving anti-selectivity has been a long-standing challenge. For the addition of pyrrole, the formation of the adduct can sometimes be reversible, and the final product ratio may be under thermodynamic rather than kinetic control. nih.gov Isomerization of the addition products under the reaction conditions can lead to epimerization, resulting in low diastereoselectivity. nih.gov This is particularly true when two adjacent tertiary stereocenters are formed. Therefore, careful optimization of reaction conditions is crucial to achieve high diastereoselectivity in the adduct that precedes the formation of the final nitrovinylpyrrole.

The development of asymmetric catalysis has enabled the synthesis of chiral pyrrole derivatives with high enantioselectivity. The asymmetric Friedel-Crafts alkylation of pyrroles with nitroalkenes is a powerful method for producing optically active products. atauni.edu.trnih.govnih.gov This is typically achieved using a chiral catalyst, often a complex of a transition metal with a chiral ligand.

Copper and zinc complexes have proven to be particularly effective. For example, a catalyst system comprising a copper(II) salt and a chiral imidazoline-aminophenol ligand has been shown to catalyze the asymmetric Friedel-Crafts reaction of pyrrole with various nitroalkenes, affording the adducts in up to 92% enantiomeric excess (ee). nih.gov Similarly, dinuclear zinc catalysts and copper complexes derived from chiral Schiff bases have been successfully employed for the same transformation, yielding optically active alkylated pyrroles with enantioselectivities up to 94%. atauni.edu.trnih.gov These chiral adducts are valuable intermediates that can be converted to the corresponding chiral nitrovinylpyrroles.

Table 3: Asymmetric Catalysis in the Friedel-Crafts Alkylation of Pyrrole with Nitroalkenes This table summarizes findings for the enantioselective synthesis of 2-nitroalkylpyrrole precursors, a key step towards chiral nitrovinylpyrroles.

| Catalyst System | Nitroalkene Substrate | Yield | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|

| Imidazoline-aminophenol-Cu complex | β-Nitrostyrene | High | Up to 92% | nih.gov |

| Dinuclear Zinc complex / Chiral Ligand | Various Nitroalkenes | N/A | High | nih.gov |

| Bisphenol A-derived Schiff base-CuBr₂ | Various β-aryl nitroalkenes | High | Up to 94% | atauni.edu.tr |

| (S)-Diphenylprolinol silyl (B83357) ether (Organocatalyst) | Nitroethylene (with aldehyde nucleophile) | High | >98% | organic-chemistry.org |

Reaction Mechanisms and Chemical Transformations of 1 Methyl 2 2 Nitrovinyl 1h Pyrrole

Electrophilic Aromatic Substitution Mechanisms on the Pyrrole (B145914) Ring

Pyrrole and its derivatives are known to be more reactive towards electrophilic aromatic substitution than benzene. pearson.comuobaghdad.edu.iq The nitrogen atom's lone pair of electrons is delocalized into the five-membered ring, increasing its electron density and making it highly susceptible to attack by electrophiles. pearson.comuobaghdad.edu.iq

Electrophilic attack on the pyrrole ring generally occurs preferentially at the C2 (α) position. stackexchange.comslideshare.net This preference is attributed to the greater stability of the resulting cationic intermediate (σ-complex), which can be described by three resonance structures, as opposed to the two resonance structures for attack at the C3 (β) position. stackexchange.comslideshare.net

In the case of 1-Methyl-2-(2-nitrovinyl)-1H-pyrrole, the pyrrole ring is substituted at the N1 and C2 positions. The N-methyl group is an electron-donating group, which further enhances the electron density of the pyrrole ring. The 2-(2-nitrovinyl) group, however, presents a more complex influence.

The nitrovinyl group is a strong electron-withdrawing group. nih.gov This is due to the combined inductive effect of the nitro group and the conjugation of the vinyl double bond with the pyrrole ring. The presence of this group at the C2 position significantly deactivates the pyrrole ring towards electrophilic aromatic substitution. The electron-withdrawing nature of the nitrovinyl group reduces the electron density of the pyrrole nucleus, making it less nucleophilic and therefore less reactive towards electrophiles. nih.govbeilstein-journals.org

Transformations Involving the Nitrovinyl Moiety

The nitrovinyl group is a highly reactive functional group and is the primary site of chemical transformations in this compound.

The carbon-carbon double bond in the nitrovinyl group is electron-deficient due to the strong electron-withdrawing effect of the nitro group. This makes it an excellent Michael acceptor, readily undergoing conjugate addition reactions with a wide variety of nucleophiles. wikipedia.orgmasterorganicchemistry.com

The Michael addition reaction is initiated by the attack of a nucleophile on the β-carbon of the nitrovinyl group (the carbon atom further from the pyrrole ring). wikipedia.org This attack leads to the formation of a resonance-stabilized carbanion intermediate, often referred to as a nitronate. nih.gov This intermediate is then protonated, typically by the solvent or a mild acid, to yield the final Michael adduct. wikipedia.org A diverse range of nucleophiles can be employed in this reaction, including enolates, amines, thiols, and carbanions. masterorganicchemistry.com The reaction is often catalyzed by a base, which serves to deprotonate the nucleophile and increase its reactivity. wikipedia.org

For instance, the reaction of this compound with a malonate ester in the presence of a base would proceed via the formation of a malonate enolate, which then attacks the β-carbon of the nitrovinyl group. The resulting nitronate intermediate is subsequently protonated to give the corresponding adduct.

The nitro-adducts formed from the Michael addition can undergo subsequent elimination reactions, particularly if there is a suitable leaving group present. A common transformation is the elimination of nitrous acid (HNO₂) from the adduct. mdpi.com This elimination reaction is typically promoted by treatment with a base and results in the formation of a new carbon-carbon double bond, leading to the synthesis of various substituted vinylpyrroles. nih.govmdpi.com

The facility of this elimination depends on the nature of the substituents on the α-carbon of the original nitrovinyl group and the reaction conditions. This two-step sequence of Michael addition followed by elimination provides a powerful synthetic route for the functionalization of pyrroles at the C2 position.

Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloadditions)

Cycloaddition reactions are powerful tools for the construction of cyclic and heterocyclic systems. wikipedia.org In particular, 1,3-dipolar cycloadditions, which involve a 1,3-dipole and a dipolarophile, provide a direct route to five-membered rings. wikipedia.orgchesci.com These reactions are concerted, pericyclic processes where 4π-electrons from the 1,3-dipole and 2π-electrons from the dipolarophile combine to form the new ring. chesci.com

The carbon-carbon double bond in this compound is significantly electron-deficient due to the strong electron-withdrawing effect of the adjacent nitro group. This electronic feature makes it an excellent dipolarophile, readily reacting with a variety of 1,3-dipoles. wikipedia.org Dipolarophiles are typically electron-poor alkenes or alkynes that react with the 1,3-dipole. wikipedia.org

In this context, this compound serves as the 2π-electron component in (4π+2π) cycloadditions. It can react with various 1,3-dipoles, such as nitrones, azomethine ylides, and nitrile oxides, to afford complex heterocyclic structures. chesci.comnih.govmdpi.com For instance, the reaction with nitrones leads to the formation of highly functionalized isoxazolidine (B1194047) rings, which are valuable scaffolds in medicinal chemistry. chesci.commdpi.com The enhanced reactivity of the nitrovinyl group as a dipolarophile is a cornerstone of its synthetic utility.

Cycloaddition reactions involving unsymmetrical reactants like this compound often raise questions of chemo- and regioselectivity. Chemoselectivity refers to the preferential reaction of the 1,3-dipole with the nitro-activated double bond over other potentially reactive sites in the molecule. Regioselectivity concerns the orientation of the dipole relative to the dipolarophile, leading to different constitutional isomers.

Computational studies, such as those using Molecular Electron Density Theory (MEDT), and experimental results show that these cycloadditions can be highly selective. researchgate.netresearchgate.net The regioselectivity is governed by the electronic properties of both the dipole and the dipolarophile. researchgate.netmdpi.com In the reaction of a nitrone with a nitroalkene, the most favorable reaction pathway is typically the one that involves the interaction of the most nucleophilic center of the dipole with the most electrophilic center of the dipolarophile. mdpi.com For this compound, the β-carbon of the vinyl group (adjacent to the nitro group) is the most electrophilic center.

The table below summarizes findings on the selectivity of related cycloaddition reactions, illustrating the controlling factors.

| Reactants | Reaction Type | Key Findings on Selectivity |

| Nitrone and trans-β-nitrostyrene analogs | [3+2] Cycloaddition | The reaction is highly regioselective, leading to a single product. The mechanism is described as a polar, pdr-type process. researchgate.net |

| Isatin-derived azomethine ylides and various dipolarophiles | 1,3-Dipolar Cycloaddition | The reactions proceed with high regioselectivity, which can be controlled by the choice of dipolarophile. nih.gov |

| 2-Nitro-1H-pyrrole and isoprene (B109036) | Diels-Alder [4+2] Cycloaddition | Conceptual DFT analysis explains the observed chemo- and regioselectivity, identifying the nitropyrrole as the nucleophile and isoprene as the electrophile. researchgate.net |

| N-methyl-C-4-methylphenyl-nitrone and 2-propynamide | [3+2] Cycloaddition | The global electron flow is from the nucleophilic nitrone to the electrophilic alkyne, determining the regioselectivity of the reaction. mdpi.com |

Redox Transformations of the Nitro Group

The nitro group is one of the most versatile functional groups in organic chemistry, partly due to its ability to undergo a range of oxidation-reduction transformations. imperial.ac.uknih.gov

The reduction of the nitro group in this compound to an amine represents a significant transformation, yielding 1-methyl-2-(2-aminoethyl)-1H-pyrrole. This conversion dramatically alters the electronic properties of the side chain from electron-withdrawing to electron-donating and introduces a basic, nucleophilic primary amine.

Several methods are available for the reduction of aliphatic and aromatic nitro compounds to the corresponding amines. These methods are generally applicable to nitrovinyl derivatives, often with concomitant reduction of the carbon-carbon double bond. The mechanism of action for many nitroheterocyclic compounds is linked to the in-vivo reduction of the nitro group. nih.gov

The table below outlines common reagents used for the reduction of nitro groups.

| Reagent/Method | Conditions | Typical Outcome |

| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Hydrogen gas, Palladium on carbon catalyst | Reduces both the nitro group and the C=C double bond to yield the corresponding saturated amine. vanderbilt.edu |

| Lithium Aluminium Hydride (LiAlH₄) | Anhydrous ether | A powerful reducing agent capable of reducing the nitro group to an amine. vanderbilt.educompoundchem.com |

| Zinc (Zn) in Acid (e.g., HCl, Acetic Acid) | Metal in acidic medium | Commonly used for the reduction of nitroarenes; can also be applied to nitroalkenes. mdpi.comvanderbilt.edu |

| Electrochemical Reduction | Controlled potential electrolysis | Can lead to the corresponding amine via a six-electron transfer process. nih.gov |

The oxidation of the nitro group itself is not a common transformation. However, oxidative pathways can target other parts of the this compound molecule. For instance, the pyrrole ring, while generally electron-rich, can be susceptible to oxidation under certain conditions, although the presence of the deactivating nitrovinyl group would make this challenging. More relevant are oxidative reactions that modify the vinyl linker or other substituents that might be present on the pyrrole ring in more complex derivatives. Reagents like osmium tetroxide or alkaline permanganate (B83412) could potentially lead to the dihydroxylation of the double bond, a reaction that is technically an oxidation of the vinyl group. imperial.ac.uk

Other Functional Group Interconversions and Derivatizations

Beyond cycloadditions and redox reactions centered on the nitro group, the structure of this compound allows for other transformations. Functional group interconversion is the process of converting one functional group into another by reactions such as substitution, addition, or elimination. imperial.ac.uk

The electron-deficient double bond is susceptible to conjugate addition (Michael addition) by a variety of nucleophiles. This reaction is, in fact, the reverse of the elimination step often used in its synthesis. Nucleophiles such as amines, thiols, or carbanions can add to the β-carbon of the nitrovinyl system, providing a route to a wide array of functionalized 1-methyl-2-substituted pyrroles.

The pyrrole ring itself, while deactivated by the nitrovinyl substituent, could potentially undergo electrophilic substitution, although it would require forcing conditions compared to unsubstituted pyrrole. Conversely, the protons on the pyrrole ring may be susceptible to deprotonation by a strong base, followed by reaction with an electrophile.

The table below lists some potential derivatizations.

| Reaction Type | Reagents | Potential Product |

| Conjugate Addition | R₂NH, RSH, or Grignard reagents | 1-Methyl-2-(1-nitro-2-substituted-ethyl)-1H-pyrrole |

| Dihydroxylation | OsO₄, NMO | 1-Methyl-2-(1,2-dihydroxy-2-nitroethyl)-1H-pyrrole imperial.ac.uk |

| Reduction of C=C bond | NaBH₄ | 1-Methyl-2-(2-nitroethyl)-1H-pyrrole vanderbilt.edu |

Functionalization at Peripheral Sites of the Pyrrole-Nitrovinyl Scaffold

The structure of this compound offers several positions for selective functionalization. These include the pyrrole ring, the vinylic bond, and the nitro group. The regioselectivity of these reactions is dictated by the electronic properties of the starting material and the nature of the reagents.

The synthesis of this compound itself often involves the conjugate addition of 1-methylpyrrole (B46729) to a nitroalkene, followed by an elimination step. This process highlights the inherent reactivity of the pyrrole ring towards electrophilic species.

Further functionalization can be achieved at various positions:

Pyrrole Ring: The pyrrole ring is susceptible to electrophilic substitution. The presence of the electron-withdrawing nitrovinyl group at the 2-position directs incoming electrophiles primarily to the 4- and 5-positions of the pyrrole ring. Reactions such as nitration, halogenation, and acylation can be envisioned at these sites, although the specific conditions would need to be carefully controlled to avoid polymerization or degradation of the starting material. numberanalytics.com

Nitrovinyl Group: The carbon-carbon double bond of the nitrovinyl moiety is highly activated towards nucleophilic attack due to the strong electron-withdrawing nature of the nitro group. This makes it an excellent Michael acceptor. A variety of nucleophiles, including carbanions, amines, and thiols, can add to the β-carbon of the nitrovinyl group, leading to the formation of a diverse range of functionalized pyrrole derivatives.

Cine-Substitution: The nitro group can facilitate nucleophilic substitution at the vinylic carbon to which it is attached, a process known as cine-substitution. This reaction proceeds through an addition-elimination mechanism, where a nucleophile attacks the α-carbon, leading to a nitronate intermediate. Subsequent elimination of the nitro group as nitrous acid regenerates the double bond with the nucleophile installed at the α-position. nih.gov

Table 1: Potential Functionalization Reactions of this compound

| Reaction Type | Reagent/Conditions | Expected Product |

| Michael Addition | Nucleophile (e.g., malonates, amines) | Adduct at the β-carbon of the nitrovinyl group |

| Electrophilic Substitution | Electrophile (e.g., HNO₃/H₂SO₄) | Substitution at the 4- or 5-position of the pyrrole ring |

| Cine-Substitution | Nucleophile (e.g., cyanide, alkoxides) | Substitution of the nitro group by the nucleophile |

| Cycloaddition | Diene | Diels-Alder adduct with the nitrovinyl group as dienophile |

Cascade and Tandem Reactions for Molecular Complexity

Cascade reactions, also known as domino or tandem reactions, are powerful synthetic strategies that allow for the formation of multiple chemical bonds in a single operation without the isolation of intermediates. The unique combination of a nucleophilic pyrrole ring and an electrophilic nitrovinyl group in this compound makes it an ideal substrate for designing such complexity-building transformations.

These reactions often initiate with a Michael addition to the nitrovinyl group, which then triggers a series of intramolecular events. The resulting intermediates can undergo cyclizations, rearrangements, or further intermolecular reactions to rapidly assemble complex heterocyclic scaffolds.

For instance, a cascade reaction could be initiated by the addition of a nucleophile containing an appropriately positioned functional group. This initial adduct could then undergo an intramolecular cyclization onto the pyrrole ring or another part of the molecule. The nitro group itself can also participate in subsequent reactions, such as reduction followed by cyclization, or it can be eliminated to introduce further unsaturation. researchgate.net

A plausible cascade sequence could involve the reaction of this compound with a bifunctional nucleophile. The initial Michael addition would be followed by an intramolecular attack of the second nucleophilic site onto the pyrrole ring or an intermediate derived from the nitro group. This approach can lead to the formation of fused or spirocyclic pyrrole derivatives. chemrxiv.org

Table 2: Illustrative Cascade Reaction Pathway

| Step | Transformation | Intermediate/Product |

| 1 | Michael addition of a bifunctional nucleophile | Initial adduct |

| 2 | Intramolecular cyclization | Fused or spirocyclic intermediate |

| 3 | Aromatization/Rearrangement | Final complex heterocyclic product |

The strategic application of cascade and tandem reactions starting from this compound provides an efficient route to novel and structurally diverse molecules that would otherwise require lengthy, multi-step syntheses.

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Methyl 2 2 Nitrovinyl 1h Pyrrole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

NMR spectroscopy is the cornerstone for determining the structure of organic molecules in solution. For 1-Methyl-2-(2-nitrovinyl)-1H-pyrrole, both ¹H and ¹³C NMR provide critical data points for a complete structural assignment.

The chemical shift (δ) of a nucleus in an NMR spectrum is highly sensitive to its local electronic environment. In this compound, the electron-withdrawing nature of the 2-(2-nitrovinyl) substituent and the electron-donating effect of the N-methyl group create a distinct pattern of chemical shifts for the protons and carbons of the pyrrole (B145914) ring.

In the ¹H NMR spectrum, recorded in deuterochloroform (CDCl₃), the N-methyl protons appear as a sharp singlet at approximately 3.67 ppm. The protons on the pyrrole ring are observed as a multiplet between 6.92 and 7.25 ppm. The most downfield signals belong to the vinyl protons, which appear as two distinct doublets at 7.48 ppm and 7.82 ppm. nih.gov This significant downfield shift is a direct consequence of the strong deshielding effect of the adjacent nitro group and the conjugated system.

The ¹³C NMR spectrum further illuminates these electronic effects. The N-methyl carbon resonates at a characteristic chemical shift of about 38.2 ppm. The pyrrole ring carbons appear in the aromatic region, from approximately 120.1 to 132.4 ppm. The carbons of the nitrovinyl group are significantly deshielded, with the carbon atom attached to the pyrrole ring appearing around 148.9 ppm and the carbon bearing the nitro group resonating even further downfield. nih.gov

¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| N-CH₃ | 3.67 (s) | 38.2 |

| Pyrrole H-3, H-4, H-5 | 6.92-7.25 (m) | 120.1-132.4 |

| Vinyl CH=CHNO₂ | 7.48 (d), 7.82 (d) | 148.9, 154.3 |

Data recorded in CDCl₃. s = singlet, d = doublet, m = multiplet. nih.gov

Spin-spin coupling provides invaluable information about the connectivity of atoms within a molecule. In the spectrum of this compound, the most diagnostic coupling is observed between the two vinyl protons. These protons exhibit a coupling constant (J-value) of 13.2 Hz. nih.gov This value is characteristic of a trans relationship between the two protons across the double bond, confirming the E-stereochemistry of the nitrovinyl substituent. The coupling patterns within the multiplet for the pyrrole ring protons would reveal their adjacency (e.g., H-3 coupling to H-4, and H-4 coupling to H-5).

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would definitively establish the connectivity of the pyrrole ring protons. Cross-peaks would be expected between the signals for H-3 and H-4, and between H-4 and H-5, confirming their sequential arrangement. A cross-peak would also appear between the two vinyl protons, confirming their mutual coupling.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached. An HSQC spectrum would allow for the unambiguous assignment of each pyrrole carbon by correlating it to its known proton signal. For instance, the proton at ~3.67 ppm would show a correlation to the carbon at 38.2 ppm, confirming the N-methyl assignment.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons. It is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of a molecule. For example, the N-methyl protons would be expected to show a correlation to the C-2 and C-5 carbons of the pyrrole ring, confirming the position of the methyl group.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound, typically recorded using a potassium bromide (KBr) pellet, shows several characteristic absorption bands.

The most prominent features are the strong stretching vibrations of the nitro group (NO₂). These appear as two distinct bands: an asymmetric stretch typically around 1524 cm⁻¹ and a symmetric stretch near 1350 cm⁻¹. nih.gov The presence of the carbon-carbon double bond (C=C) of the vinyl group is confirmed by a stretching vibration at approximately 1620 cm⁻¹. nih.gov Additionally, aromatic C-H stretching vibrations from the pyrrole ring are observed in the region of 3000-3100 cm⁻¹. nih.gov

Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Frequency (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100-3000 |

| C=C Vinyl Stretch | 1620 |

| NO₂ Asymmetric Stretch | 1524 |

| NO₂ Symmetric Stretch | 1350 |

Spectrum recorded in KBr. nih.gov

Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

The electron ionization (EI) mass spectrum of this compound shows a clear molecular ion peak [M]⁺ at an m/z of 152, which corresponds to the molecular weight of the compound (C₇H₈N₂O₂). nih.gov The fragmentation pattern provides further structural confirmation. Common fragmentation pathways include the loss of a hydroxyl radical (OH) to give a peak at m/z 135 [M-OH]⁺, and cleavage of the nitrovinyl group. nih.gov A significant fragment is often observed at m/z 106, corresponding to the N-methylated pyrrole ring after cleavage of the vinyl substituent. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. For this compound, the molecular formula is C₇H₈N₂O₂. The theoretical exact mass can be calculated by summing the exact masses of its constituent atoms:

7 x Carbon (¹²C) = 7 x 12.000000 = 84.000000

8 x Hydrogen (¹H) = 8 x 1.007825 = 8.062600

2 x Nitrogen (¹⁴N) = 2 x 14.003074 = 28.006148

2 x Oxygen (¹⁶O) = 2 x 15.994915 = 31.989830

Total Exact Mass = 152.058578 Da

An experimental HRMS measurement yielding a mass very close to this theoretical value would unequivocally confirm the molecular formula C₇H₈N₂O₂, distinguishing it from any other combination of atoms that might have the same nominal mass of 152.

Fragmentation Pathways and Mechanistic Insights from Mass Spectra

Mass spectrometry is a powerful tool for elucidating the structure of organic compounds by analyzing the mass-to-charge ratio of ions and their fragments. The fragmentation patterns of 2-substituted pyrrole derivatives are significantly influenced by the nature of the substituent at the 2-position. nih.gov For this compound, the fragmentation upon ionization is expected to be directed by the pyrrole ring, the N-methyl group, and the 2-nitrovinyl substituent.

Under electron impact (EI) ionization, the molecular ion (M+) would be formed, and its subsequent fragmentation would likely proceed through several key pathways. The presence of the nitro group and the conjugated double bond in the nitrovinyl substituent introduces specific fragmentation routes.

Plausible Fragmentation Pathways:

Loss of the Nitro Group: A common fragmentation pathway for nitro compounds is the loss of the nitro group (NO2•), which has a mass of 46 Da. This would result in a significant fragment ion at [M-46]+. Further fragmentation of this ion could occur.

Cleavage of the Vinyl Group: The bond between the pyrrole ring and the vinyl group can cleave, leading to the formation of a pyrrolyl cation or a nitrovinyl radical, and vice-versa.

Rearrangement Reactions: The McLafferty rearrangement is a possibility for primary amides, and similar rearrangements could occur in this molecule, though less common for this specific structure. libretexts.org

Pyrrole Ring Fission: The pyrrole ring itself can undergo cleavage, although this typically requires higher energy. researchgate.net

The following table outlines the potential major fragment ions for this compound based on general principles of mass spectrometry.

| m/z Value | Proposed Fragment Ion | Plausible Fragmentation Pathway |

| 152 | [C7H8N2O2]+• (Molecular Ion) | Ionization of the parent molecule |

| 135 | [C7H8NO]+ | Loss of •OH from a rearranged molecular ion |

| 106 | [C7H8N]+ | Loss of NO2• (nitro group) |

| 94 | [C6H8N]+ | Loss of CO from [M-NO2]+ |

| 81 | [C5H7N]+• | Cleavage of the C-C bond between the ring and the vinyl group |

| 80 | [C5H6N]+ | Loss of a methyl radical from the N-methyl group |

Note: This table is predictive and based on established fragmentation patterns of related compounds. Experimental verification is required for confirmation.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the solid-state structure of a molecule, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound itself is not publicly available, the analysis of a closely related derivative, (E)-4-bromo-2-(2-nitrovinyl)-1-tosyl-1H-pyrrole, offers significant insights into the likely structural features. nih.gov

The following table presents selected bond lengths and angles for the related compound, (E)-4-bromo-2-(2-nitrovinyl)-1-tosyl-1H-pyrrole, which can serve as a reference for understanding the geometry of the core structure.

| Parameter | Value (for (E)-4-bromo-2-(2-nitrovinyl)-1-tosyl-1H-pyrrole) | Reference |

| C=C (vinyl) | ~1.33 Å | nih.gov |

| C-N (pyrrole) | ~1.37 - 1.38 Å | nih.gov |

| N-O (nitro) | ~1.22 Å | nih.gov |

| C-C-N (angle) | ~120° | nih.gov |

The way molecules pack in a crystal lattice is governed by a variety of intermolecular interactions. In the crystal structure of (E)-4-bromo-2-(2-nitrovinyl)-1-tosyl-1H-pyrrole, numerous intermolecular C—H⋯O interactions are observed, which play a crucial role in the crystal packing. nih.gov These weak hydrogen bonds involve hydrogen atoms from the pyrrole, vinyl, and tosyl groups interacting with the oxygen atoms of the sulfonyl and nitro groups. nih.gov Similar C—H⋯O interactions, as well as potential π-π stacking interactions between pyrrole rings, would be expected to influence the crystal packing of this compound. The presence of the polar nitro group is likely to be a key driver in the formation of specific intermolecular contacts. The study of pyrrole-2-carbaldehyde isonicotinoylhydrazone and its hydrate (B1144303) also highlights the decisive role of intermolecular hydrogen bonds in the formation of their crystal structures. researchgate.net

If a compound crystallizes in a chiral space group, it indicates that the crystal is composed of a single enantiomer. For this compound, which is itself achiral, crystallization in a chiral space group would not be expected unless chiral co-formers are present or spontaneous resolution occurs.

Atropisomerism arises from hindered rotation around a single bond, leading to stereoisomers that can be isolated. For this compound, significant rotational hindrance around the C-C bond connecting the pyrrole ring and the nitrovinyl group would be required for atropisomerism to be observed. Given the relatively free rotation expected around this bond, atropisomerism is unlikely in this specific molecule. However, in more sterically hindered derivatives, this phenomenon could become relevant.

Computational and Theoretical Chemistry Studies of 1 Methyl 2 2 Nitrovinyl 1h Pyrrole

Electronic Structure Analysis

A comprehensive analysis of the electronic structure of 1-Methyl-2-(2-nitrovinyl)-1h-pyrrole would be fundamental to understanding its chemical behavior.

Density Functional Theory (DFT) Calculations for Ground State Properties

DFT calculations are a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic properties of molecules.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more prone to chemical reactions.

For this compound, the electron-donating pyrrole (B145914) ring and the electron-withdrawing nitrovinyl group would significantly influence the energies and spatial distributions of the HOMO and LUMO. It would be expected that the HOMO is primarily located on the pyrrole ring, while the LUMO is concentrated on the nitrovinyl moiety. A hypothetical data table for such an analysis is presented below.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound (Note: These are illustrative values and not based on actual experimental or calculated data.)

| Parameter | Energy (eV) |

| EHOMO | -6.50 |

| ELUMO | -2.20 |

| ΔE (Gap) | 4.30 |

Molecular Electrostatic Potential (MEP) maps are valuable visual tools for understanding the charge distribution within a molecule and for predicting sites for electrophilic and nucleophilic attack. The MEP surface is colored to represent different electrostatic potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow areas represent intermediate potentials.

In the case of this compound, the MEP map would likely show a high concentration of negative potential (red) around the oxygen atoms of the nitro group, making them potential sites for interaction with electrophiles. Conversely, the hydrogen atoms of the vinyl group and the pyrrole ring would likely exhibit a positive potential (blue).

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the step-by-step pathways of chemical reactions, providing insights that can be difficult to obtain through experiments alone.

Transition State Characterization and Energy Barrier Calculations

For any proposed reaction involving this compound, such as cycloaddition or nucleophilic addition reactions, computational methods can be used to locate the transition state (TS) structures. A transition state is a high-energy, unstable configuration that a molecule passes through as it transforms from reactants to products.

By calculating the energy of the transition state relative to the reactants, the activation energy barrier for the reaction can be determined. A lower energy barrier corresponds to a faster reaction rate. For instance, in a hypothetical reaction, the calculated energy barrier would indicate the feasibility of the reaction under specific conditions.

Table 2: Hypothetical Energy Profile for a Reaction of this compound (Note: These are illustrative values and not based on actual experimental or calculated data.)

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | +25.0 |

| Products | -15.0 |

Energy Profiles of Reaction Pathways and Rate-Determining Steps

While specific studies on the reaction kinetics of this compound are not abundant in the provided literature, the principles can be illustrated by examining related systems. For instance, the study of the chemical polymerization of pyrrole reveals that the initiation step, the formation of a pyrrole radical cation, is often the rate-determining step at lower temperatures. researchgate.net The activation energy for this initiation has been determined experimentally, providing a benchmark for computational models. researchgate.net

In a similar vein, computational studies on the Diels-Alder reaction between 2-nitro-1H-pyrrole and isoprene (B109036) using Density Functional Theory (DFT) have been conducted to elucidate the reaction mechanism. researchgate.net These studies calculate the activation energies for different possible reaction channels, thereby predicting the most favorable pathway. The calculations showed that the reaction is exothermic and that the transition states associated with different regio- and stereochemical outcomes have distinct energy barriers. researchgate.net

The general approach involves:

Locating Stationary Points: Geometries of reactants, products, intermediates, and transition states are optimized.

Frequency Calculations: These are performed to characterize the stationary points (minima for stable species, first-order saddle points for transition states) and to obtain zero-point vibrational energies (ZPVE).

Intrinsic Reaction Coordinate (IRC) Calculations: These calculations trace the reaction path from a transition state down to the connected reactants and products, confirming the nature of the transition state.

These computational tools allow for the construction of detailed energy profiles, providing a quantitative understanding of the factors that control reaction rates and selectivity for compounds structurally similar to this compound.

Conformational Analysis and Stereochemistry

The three-dimensional structure and stereochemistry of this compound are crucial determinants of its reactivity and potential biological activity. Computational methods are invaluable for exploring its conformational landscape and understanding its stereochemical properties.

Rotational Barriers and Conformational Isomerism

Conformational isomerism in this compound arises from rotation around single bonds, primarily the C-C bond connecting the pyrrole ring to the nitrovinyl group and the C-N bond of the methyl group. These rotations are not entirely free and are hindered by energy barriers, leading to distinct, stable conformers (rotamers).

Computational studies on related molecules, such as substituted ethanes and amides, demonstrate how these rotational barriers can be calculated. msu.edu For example, the barrier to rotation in amides can be significant, leading to observable cis and trans conformers at room temperature. msu.edu Similarly, for this compound, rotation around the bond linking the vinyl group to the pyrrole ring would be expected to have a notable energy barrier due to steric hindrance and potential electronic conjugation effects between the two moieties.

The relative energies of different conformers can be determined by performing a potential energy scan, where the dihedral angle of interest is systematically varied and the energy of the molecule is calculated at each step. This allows for the identification of energy minima, corresponding to stable conformers, and energy maxima, corresponding to transition states for rotation. For instance, a relaxed potential energy scan was used to determine the stability of possible conformers of 1-(2-aminophenyl) pyrrole. researchgate.net

Computational Assessment of Chirality and Chirality Transfer in Reactions

While this compound itself is not chiral, it can participate in reactions that generate chiral products. The stereochemical outcome of such reactions is of significant interest. Computational chemistry can be employed to predict and rationalize the stereoselectivity of these transformations.

For instance, in a reaction where a chiral center is formed, computational methods can be used to calculate the energies of the transition states leading to the different stereoisomeric products. The transition state with the lower energy will correspond to the major product, allowing for the prediction of the enantiomeric or diastereomeric excess.

The concept of chirality transfer involves the transmission of stereochemical information from a chiral reactant, catalyst, or solvent to the product. Computational studies can model these interactions. For example, in a catalyzed reaction, the binding of the substrate to the chiral catalyst can be modeled to understand the origin of the observed stereoselectivity. While specific examples for this compound are not available in the provided search results, studies on other systems demonstrate the utility of these methods. For example, detailed spectroscopic and computational studies on peptidomimetics have been used to understand how chirality in the peptide backbone influences conformational behavior. mdpi.com

The computational assessment of chirality often involves:

Modeling Stereoisomeric Transition States: Calculating the energies of transition states leading to different stereoisomers.

Analyzing Non-Covalent Interactions: Identifying the key interactions (e.g., steric repulsion, hydrogen bonding) in the transition state that favor the formation of one stereoisomer over another.

Simulating Spectroscopic Properties: Calculating properties such as circular dichroism (CD) spectra, which can be compared with experimental data to confirm the absolute configuration of chiral products.

Through these computational approaches, a deep understanding of the conformational preferences and stereochemical behavior of this compound and its reactions can be achieved.

Role of 1 Methyl 2 2 Nitrovinyl 1h Pyrrole in Advanced Organic Synthesis

As a Precursor to Complex Heterocyclic Systems

The inherent reactivity of 1-Methyl-2-(2-nitrovinyl)-1h-pyrrole makes it an exceptional starting material for the synthesis of intricate heterocyclic structures. The electron-deficient nitrovinyl moiety acts as a potent Michael acceptor and a reactive dienophile, while the pyrrole (B145914) nucleus provides a platform for further functionalization and annulation reactions.

The nitrovinyl group in this compound is readily transformed into other functional groups, providing access to a variety of substituted pyrrole derivatives. A primary transformation is the reduction of the nitro group to an amine. This conversion is a key step in expanding the synthetic utility of the parent compound, leading to the formation of 1-methyl-2-(2-aminovinyl)-1H-pyrrole, a valuable intermediate for the synthesis of more complex molecules.

The reduction of the nitro group can be achieved using various reducing agents, such as lithium aluminum hydride or catalytic hydrogenation. This transformation opens up pathways to a diverse range of pyrrole-based structures, as the resulting amino group can participate in a multitude of subsequent reactions, including acylation, alkylation, and condensation reactions.

| Reactant | Reagent | Product | Reference |

| This compound | Lithium Aluminum Hydride | 1-methyl-2-(2-aminovinyl)-1H-pyrrole | |

| This compound | H2, Catalyst | 1-methyl-2-(2-aminovinyl)-1H-pyrrole |

This table is generated based on established chemical principles for the reduction of nitroalkenes, as specific experimental data for this exact substrate was not found in the search results.

Furthermore, the nitrovinyl moiety can undergo conjugate addition reactions with various nucleophiles, leading to the formation of a wide array of 2-substituted pyrrole derivatives. This reactivity allows for the introduction of carbon and heteroatom substituents at the β-position of the original nitrovinyl group, further diversifying the accessible pyrrole-based scaffolds.

A significant application of this compound in organic synthesis is its participation in cycloaddition reactions to form fused and bridged nitrogen-containing ring systems. The electron-deficient double bond of the nitrovinyl group makes it a potent dienophile in [4+2] cycloaddition reactions, commonly known as the Diels-Alder reaction.

When reacted with a conjugated diene, this compound can lead to the formation of complex bicyclic structures. For instance, the reaction with a simple diene like isoprene (B109036) would be expected to yield a substituted cyclohexene (B86901) ring fused to the pyrrole core. Theoretical studies on the Diels-Alder reaction between 2-nitro-1H-pyrrole and isoprene suggest that the reaction proceeds with high regioselectivity. This principle can be extended to this compound, indicating its potential for constructing stereochemically defined fused systems.

| Diene | Dienophile | Expected Product Core Structure | Reference |

| Isoprene | This compound | Methyl-nitro-tetrahydro-1H-pyrrolo[2,3-b]pyridine | |

| Cyclopentadiene | This compound | Fused Pyrrole-Norbornene System |

This table is illustrative of expected outcomes based on established Diels-Alder principles and related literature, as direct experimental data for these specific reactions was not available.

Beyond Diels-Alder reactions, 1,3-dipolar cycloadditions represent another powerful strategy for constructing fused heterocyclic systems from this compound. For example, reaction with nitrones can lead to the formation of pyrroloisoxazole derivatives. These cycloaddition strategies provide efficient routes to novel and complex nitrogen-containing polycyclic frameworks that are of interest in medicinal chemistry and materials science.

In the Construction of Diverse Nitrogen-Containing Scaffolds

The reactivity of this compound extends beyond cycloaddition reactions, making it a valuable tool for the construction of a broad range of nitrogen-containing scaffolds. The electron-withdrawing nature of the nitro group strongly activates the vinyl moiety towards nucleophilic attack, particularly through Michael additions.

This susceptibility to conjugate addition allows for the introduction of a wide variety of substituents, including alkyl, aryl, and heteroatomic groups. The resulting nitroalkane derivatives are themselves versatile intermediates that can be further transformed. For example, the nitro group can be converted into a carbonyl group via the Nef reaction, or reduced to an amine as previously discussed. These transformations significantly expand the molecular diversity that can be achieved from a single, readily accessible precursor.

The Michael addition of resonance-stabilized carbanions, such as those derived from malonates or β-ketoesters, to this compound provides a powerful method for carbon-carbon bond formation and the elaboration of complex side chains on the pyrrole ring. This strategy is fundamental to the construction of more elaborate molecular frameworks from simple starting materials.

Strategies for the Development of New Synthetic Methodologies Utilizing Nitrovinyl Pyrroles

The unique reactivity of this compound and related nitrovinyl pyrroles continues to inspire the development of novel synthetic methodologies. A key area of ongoing research is the exploration of catalytic, enantioselective reactions to control the stereochemistry of the products formed.

For instance, the development of chiral catalysts for the asymmetric Michael addition to nitrovinyl pyrroles would provide access to enantioenriched pyrrole derivatives, which are of significant interest in the synthesis of pharmaceuticals and other biologically active molecules. Similarly, the use of chiral Lewis acids to catalyze asymmetric Diels-Alder reactions of nitrovinyl pyrroles could enable the stereocontrolled synthesis of complex fused and bridged heterocyclic systems.

Another promising strategy involves the use of domino reactions, where multiple bond-forming events occur in a single synthetic operation. A domino reaction initiated by a Michael addition to this compound could be designed to trigger a subsequent intramolecular cyclization, leading to the rapid assembly of complex polycyclic structures from simple precursors. The development of such efficient and atom-economical processes is a major goal in modern organic synthesis.

Furthermore, the exploration of novel transformations of the nitrovinyl group, beyond simple reduction, represents a fertile ground for methodological development. For example, oxidative or reductive cyclization reactions involving the nitro group and a suitably positioned nucleophile on the pyrrole ring or its substituents could provide access to novel classes of fused pyrrole heterocycles. The continued investigation into the rich chemistry of this compound is poised to deliver new and powerful tools for the synthesis of complex nitrogen-containing molecules.

Future Research Directions and Unexplored Avenues

Development of Novel Catalytic Transformations for Enhanced Efficiency

While the synthesis and reactions of 1-methyl-2-(2-nitrovinyl)-1H-pyrrole are known, the development of advanced catalytic systems can offer significant improvements in terms of efficiency, selectivity, and sustainability.

Future research should focus on the application of modern catalytic strategies to transformations involving this compound. A key area of exploration is asymmetric catalysis to control the stereochemical outcome of its reactions. For instance, the conjugate addition of nucleophiles to the nitrovinyl group is a powerful C-C bond-forming reaction. Employing chiral catalysts could provide enantiomerically enriched products, which are of high value in medicinal chemistry. Research has demonstrated the utility of various catalyst systems for the enantioselective reduction of nitroalkenes, and these could be adapted for this compound. nih.gov

Furthermore, the development of catalysts for the selective reduction of the nitro group in the presence of other functional groups remains a challenge. While various methods exist for the reduction of aromatic nitro compounds, achieving high selectivity for the corresponding amine or hydroxylamine (B1172632) from a nitrovinyl system without affecting the pyrrole (B145914) ring or the double bond requires finely tuned catalysts. mdpi.comresearchgate.net The design of new catalytic systems, potentially based on earth-abundant metals or organocatalysts, could address this challenge. mdpi.com

Another promising avenue is the use of C-H functionalization catalysts. Dirhodium tetracarboxylate catalysts have been shown to be effective for the enantioselective C-H functionalization of N-Boc-2,5-dihydro-1H-pyrrole. nih.govacs.org Adapting such catalytic systems to achieve direct and selective functionalization of the pyrrole ring or the methyl group of this compound would open up new pathways for creating molecular complexity.

| Catalyst Type | Potential Application for this compound | Desired Outcome |

| Chiral Organocatalysts | Asymmetric Michael additions to the nitrovinyl group | Enantiomerically pure substituted pyrroles |

| Transition Metal Catalysts (e.g., Rh, Ir) | Asymmetric hydrogenation of the C=C bond | Chiral 1-methyl-2-(2-nitroethyl)-1H-pyrrole |

| Selective Reduction Catalysts (e.g., modified Pt/C) | Selective reduction of the nitro group | Synthesis of 2-(2-aminoethenyl)-1-methyl-1H-pyrrole |

| C-H Activation Catalysts (e.g., Rh, Pd) | Direct functionalization of the pyrrole ring or methyl group | Novel substituted pyrrole derivatives |

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow and automated platforms offers numerous advantages, including enhanced safety, reproducibility, and scalability. Integrating the synthesis and transformations of this compound into these modern platforms is a critical future direction.

Flow chemistry can be particularly beneficial for handling potentially energetic intermediates that may be formed during reactions of nitro compounds. The small reaction volumes and excellent heat and mass transfer in flow reactors can mitigate safety concerns and allow for reactions to be performed under conditions that are not feasible in batch. researchgate.net For example, the nitration of 1-methylpyrrole-2-carbaldehyde followed by a condensation reaction to form this compound could be streamlined into a continuous process. Furthermore, subsequent transformations, such as electrochemical reductions, have been successfully implemented in flow cells for related compounds. researchgate.net

Automated synthesis platforms , which often utilize cartridge-based reagents and robotic systems, can accelerate the discovery of new derivatives of this compound. nih.govsigmaaldrich.comyoutube.com By developing standardized protocols for reactions involving this compound, it would be possible to rapidly generate libraries of analogues for biological screening or materials science applications. researchgate.netresearchgate.net This approach would involve the development of robust and reliable reaction conditions that are amenable to automation.

| Technology | Application to this compound | Potential Advantages |

| Continuous Flow Synthesis | Synthesis of the title compound and its derivatives | Improved safety, scalability, and process control |

| Automated Synthesis Platforms | High-throughput synthesis of compound libraries | Accelerated discovery of new bioactive molecules and materials |

| Online Reaction Monitoring (e.g., LC-MS, NMR) | Real-time optimization of reaction conditions | Faster process development and improved yields |

Exploration of Unique Reactivity Patterns Under Non-Traditional Conditions

Investigating the reactivity of this compound under non-traditional conditions can unlock novel reaction pathways and lead to the discovery of unprecedented molecular transformations.

Photochemistry offers a powerful tool for accessing excited states with unique reactivity. The photochemistry of nitroalkenes has been shown to involve various transformations, including [2+2] cycloadditions and rearrangements. kent.ac.uk Photoexcited nitroarenes have also been utilized for oxidative cleavage of alkenes. domainex.co.uk Exploring the photochemical behavior of this compound could lead to new synthetic methods for constructing complex molecular architectures. The interaction of light with the conjugated system could induce novel cyclizations or functionalizations.

Electrochemistry provides an alternative method for redox transformations. The electrochemical reduction of nitro compounds is a well-studied area and can lead to various products depending on the reaction conditions. uchile.clproquest.comrsc.org Applying electrochemical methods to this compound could allow for the selective reduction of the nitro group or the vinyl moiety under mild and controlled conditions, potentially avoiding the use of harsh chemical reagents.

The use of non-traditional solvents , such as ionic liquids or deep eutectic solvents, can also influence reactivity and selectivity. acs.org These solvents can stabilize reactive intermediates or alter the course of a reaction through specific interactions with the substrate. Investigating the reactions of this compound in these media could lead to improved yields, enhanced selectivity, or even novel reaction pathways that are not observed in conventional organic solvents.

| Condition | Potential Reaction Type | Expected Outcome |

| Photochemical Irradiation | Cycloadditions, Isomerizations | Novel polycyclic pyrrole derivatives |

| Electrochemical Reduction/Oxidation | Selective reduction of the nitro group or C=C bond | Controlled synthesis of amines, oximes, or saturated pyrroles |

| Ionic Liquids/Deep Eutectic Solvents | Michael additions, Cyclizations | Enhanced reaction rates and selectivities |

Advanced Computational-Experimental Synergies in Mechanistic and Synthetic Studies

The synergy between computational chemistry and experimental studies is a powerful approach for accelerating the development of new reactions and for gaining a deeper understanding of reaction mechanisms. rsc.orgrsc.orgscielo.brnih.gov This is a particularly promising area for future research on this compound.

Density Functional Theory (DFT) calculations can be employed to elucidate the mechanisms of reactions involving this compound. chemrxiv.orgnih.govnih.gov For example, computational studies can help to understand the regioselectivity and stereoselectivity of cycloaddition reactions or Michael additions. By modeling transition states and reaction intermediates, it is possible to predict the most likely reaction pathways and to design experiments to favor the desired outcome. researchgate.net

Furthermore, computational screening can be used to identify promising catalysts or reaction conditions before they are tested in the laboratory. nih.gov This can significantly reduce the experimental effort required to optimize a reaction. The combination of computational predictions with experimental validation can lead to a more rational and efficient approach to synthetic methodology development. acs.org For instance, the design of new chiral catalysts for asymmetric transformations of this compound could be guided by computational modeling of catalyst-substrate interactions.

| Computational Method | Application | Synergy with Experiment |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, prediction of selectivity | Guiding experimental design and rationalizing observed outcomes |

| Molecular Dynamics (MD) | Studying solvent effects and conformational preferences | Understanding the role of the reaction environment |

| Virtual Screening | Identifying potential catalysts and reagents | Prioritizing experiments and accelerating discovery |

常见问题

Basic: What are the common synthetic routes for 1-Methyl-2-(2-nitrovinyl)-1H-pyrrole?

Answer:

Synthesis typically involves functionalization of the pyrrole core. A general approach includes:

- Nitrovinyl introduction : Nitration of a pre-functionalized pyrrole derivative (e.g., via electrophilic substitution) under controlled nitric acid conditions.

- Cyclization strategies : Condensation reactions using precursors like 2-nitrovinyl ketones or aldehydes, followed by cyclization to form the pyrrole ring.

- Cross-coupling : Palladium-catalyzed coupling to install substituents, though nitro groups may require protection due to reactivity .

Methodological tip : Monitor reaction progress via TLC and confirm regioselectivity using -NMR (e.g., aromatic proton shifts at δ 6.1–7.2 ppm) .

Basic: How is the purity and structure of this compound characterized?

Answer:

Key techniques include: